4-Chloro-3-iodo-5-methyl-1h-pyrazole
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Overview
Description
4-Chloro-3-iodo-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . The presence of both chlorine and iodine atoms in the compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodo-5-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloro-3-methyl-1H-pyrazole with iodine in the presence of a suitable oxidizing agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodo-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid.
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
4-Chloro-3-iodo-5-methyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The presence of chlorine and iodine atoms enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the iodine atom.
4-Iodo-1H-pyrazole: Contains iodine but lacks the chlorine and methyl groups.
3,5-Dimethyl-1H-pyrazole: Lacks both chlorine and iodine atoms.
Uniqueness
4-Chloro-3-iodo-5-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and biological activity. This dual halogenation makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H4ClIN2 |
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Molecular Weight |
242.44 g/mol |
IUPAC Name |
4-chloro-3-iodo-5-methyl-1H-pyrazole |
InChI |
InChI=1S/C4H4ClIN2/c1-2-3(5)4(6)8-7-2/h1H3,(H,7,8) |
InChI Key |
BHNQYEWPSJMFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)I)Cl |
Origin of Product |
United States |
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